Chlorosuccinic acid

Catalog No.
S592090
CAS No.
16045-92-4
M.F
C4H5ClO4
M. Wt
152.53 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorosuccinic acid

CAS Number

16045-92-4

Product Name

Chlorosuccinic acid

IUPAC Name

2-chlorobutanedioic acid

Molecular Formula

C4H5ClO4

Molecular Weight

152.53 g/mol

InChI

InChI=1S/C4H5ClO4/c5-2(4(8)9)1-3(6)7/h2H,1H2,(H,6,7)(H,8,9)

InChI Key

QEGKXSHUKXMDRW-UHFFFAOYSA-N

SMILES

C(C(C(=O)O)Cl)C(=O)O

Solubility

0.90 M

Canonical SMILES

C(C(C(=O)O)Cl)C(=O)O

Disinfection Byproduct Research:

Chlorosuccinic acid is one of the byproducts formed during the disinfection process of drinking water. Researchers are studying the potential health effects of these disinfection byproducts, including chlorosuccinic acid. Some studies have investigated how chlorosuccinic acid interacts with certain hormones in the body, such as the androgen and estrogen receptors. These studies help researchers understand the potential health risks associated with exposure to disinfection byproducts in drinking water. ()

Chlorosuccinic acid is a colorless, crystalline solid []. It is a derivative of succinic acid, a naturally occurring dicarboxylic acid found in some fruits and fermentation processes []. The introduction of a chlorine atom into the succinic acid structure modifies its chemical properties, making it a valuable intermediate in organic synthesis []. Chlorosuccinic acid plays a role in some research areas, including the development of pharmaceuticals and the study of biological processes [, ].


Molecular Structure Analysis

Chlorosuccinic acid possesses a four-carbon backbone with a carboxylic acid group at each end. A chlorine atom is attached to the second carbon atom (counting from one carboxylic acid group). This structure can be represented by the following chemical formula: HOOCCH2CHClCOOH [].

Key features of the molecule include:

  • Two carboxylic acid groups, contributing to its acidity and water solubility.
  • A chlorine atom, influencing its reactivity compared to unsubstituted succinic acid.
  • A relatively simple and rigid structure, allowing for predictable interactions with other molecules.

Chemical Reactions Analysis

Chlorosuccinic acid can participate in various chemical reactions, including:

  • Synthesis: Chlorosuccinic acid can be synthesized through the chlorination of succinic acid using various reagents like thionyl chloride or phosphorus pentachloride [].

Balanced chemical equation for synthesis with thionyl chloride:

SO2Cl2 + HOOCCH2CH2COOH -> HOOCCH2CHClCOOH + SO2 + HCl

  • Substitution reactions

    The chlorine atom in chlorosuccinic acid can be replaced by other functional groups under specific reaction conditions. For example, treatment with ammonia can yield aspartic acid, an important amino acid.

  • Decompositions

    At high temperatures, chlorosuccinic acid may decompose into simpler molecules like carbon dioxide, water, and hydrogen chloride [].

Note

Specific reaction conditions and detailed mechanisms for these reactions might require further literature exploration depending on the research focus.


Physical And Chemical Properties Analysis

  • Melting point: 156-159 °C [].
  • Boiling point: Decomposes above its boiling point [].
  • Solubility: Soluble in water and hot ethanol, slightly soluble in cold ethanol [].
  • Stability: Relatively stable under normal storage conditions but can decompose at high temperatures [].

Data for other properties like density and pKa (acidity constant) might be available in scientific databases but are not readily found in common resources.

The mechanism of action of chlorosuccinic acid depends on the specific context of its application. Here are two potential scenarios:

  • As a building block in synthesis

    Chlorosuccinic acid can act as a starting material for the synthesis of more complex molecules. Its functional groups allow for controlled reactions to introduce desired functionalities into the final product [].

  • As a pharmacological agent

    Some studies suggest that chlorosuccinic acid or its derivatives might interact with specific receptors in the body, potentially influencing physiological processes []. However, more research is required to understand the exact mechanism of action in this context.

Chlorosuccinic acid can be a skin and eye irritant. It is recommended to handle it with appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat. Detailed information on specific hazards and disposal procedures can be found in safety data sheets (SDS) from chemical suppliers [].

XLogP3

-0.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

16045-92-4

Wikipedia

Chlorosuccinic acid

Dates

Modify: 2023-08-15

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